molecular formula C12H8BrClO2S B168381 4'-Bromobiphenyl-4-sulfonyl chloride CAS No. 13610-11-2

4'-Bromobiphenyl-4-sulfonyl chloride

Cat. No.: B168381
CAS No.: 13610-11-2
M. Wt: 331.61 g/mol
InChI Key: SSBVDUAYXSMLTR-UHFFFAOYSA-N
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Description

4’-Bromobiphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8BrClO2S and a molecular weight of 331.61 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

4’-Bromobiphenyl-4-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(4-bromophenyl)benzenesulfonic acid with thionyl chloride. The reaction is typically carried out by dissolving the acid in thionyl chloride and heating the mixture to 80°C for 4 hours . This method yields a white solid product.

Chemical Reactions Analysis

4’-Bromobiphenyl-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

4’-Bromobiphenyl-4-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

4’-Bromobiphenyl-4-sulfonyl chloride can be compared to other similar compounds such as:

    4-Fluorobiphenyl-4-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a bromine atom.

    4-Chlorobiphenyl-4-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

    4-Iodobiphenyl-4-sulfonyl chloride: Contains an iodine atom instead of a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Properties

IUPAC Name

4-(4-bromophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVDUAYXSMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373585
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-11-2
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13610-11-2
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Synthesis routes and methods I

Procedure details

A 500 mL round-bottom-flask equipped with an addition funnel, stirring bar, and gas inlet was charged with the 4-bromo-biphenyl sulfonic acid, DMF (200 mL) then purged with nitrogen. The flask was chilled in an ice-bath and thionyl chloride (45 mL, 0.62 mol) was added dropwise to the solution from the addition funnel. The flask was allowed to warm to room temperature and stirred for 3 hours. The solution was poured into 2 L ice water to precipitate the product, which was collected by vacuum filtration. The solids were dissolved in ether and the solution was dried with magnesium sulfate, filtered, and evaporated on a rotary evaporator. The resulting solids were dried under vacuum to give 59.66 g (84% yield) and recrystallized from hot toluene (100 mL) by adding cyclohexane (250 mL). The crystals were collected, washed with cyclohexane, and dried under vacuum to give 55.20 g of 4′-bromo-biphenyl-4-sulfonyl chloride (78% yield).
Name
4-bromo-biphenyl sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4′-bromobiphenyl-4-sulfonic acid 13a (18.8 g, 78.1 mmol) in thionyl chloride (150 mL) is added a catalytic amount of N,N-dimethylformamide (0.3 mL). The reaction mixture is heated to reflux for 4 hr. The mixture is then cooled to room temperature, and concentrated under reduced pressure. Toluene is then added and the mixture is concentrated under reduced pressure. The solid crude product is then recrystallized with ethyl acetate and hexanes to give the solid desired product.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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